molecular formula C24H20N4O6 B11138032 N-(4-methoxyphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-methoxyphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11138032
M. Wt: 460.4 g/mol
InChI Key: GLLFXCSCCYGPNG-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and the quinoxaline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20N4O6

Molecular Weight

460.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C24H20N4O6/c1-34-18-12-8-16(9-13-18)25-22(29)14-21-23(30)26-19-4-2-3-5-20(19)27(21)24(31)15-6-10-17(11-7-15)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30)

InChI Key

GLLFXCSCCYGPNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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